molecular formula C68H112N18O22S2 B1493383 Prion Protein (118-135) (human)

Prion Protein (118-135) (human)

货号: B1493383
分子量: 1597.9 g/mol
InChI 键: BYMFHJUGTRVFJU-YDLOAGIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Structural Characterization of Prion Protein (118-135) (Human)

Primary Sequence Analysis and Residue Composition

The human prion protein fragment 118-135 possesses a defined primary structure consisting of eighteen amino acid residues with the sequence alanine-glycine-alanine-valine-valine-glycine-glycine-leucine-glycine-glycine-tyrosine-methionine-leucine-glycine-serine-alanine-methionine-serine. This peptide exhibits a molecular formula of C68H112N18O22S2 and a molecular weight of 1597.9 grams per mole. The sequence contains a high proportion of hydrophobic residues, including valine, leucine, and methionine, which contribute significantly to its membrane-associating properties.

The amino acid composition analysis reveals several notable features that influence the peptide's structural behavior. The presence of two methionine residues at positions 129 and 135 introduces sulfur-containing side chains that can participate in hydrophobic interactions and potentially form disulfide bonds under oxidizing conditions. The glycine residues distributed throughout the sequence, particularly the consecutive glycine-glycine motif at positions 121-122 and 124-125, provide conformational flexibility that allows the peptide to adopt various secondary structures.

Amino Acid Type Count Percentage Positions
Hydrophobic 8 44.4% 118, 120, 121, 123, 127, 129, 135
Polar Uncharged 2 11.1% 128, 131
Glycine 6 33.3% 119, 122, 124, 125, 130, 134
Aromatic 1 5.6% 128
Sulfur-containing 2 11.1% 129, 135

The hydrophobicity profile of the prion protein 118-135 fragment indicates a strong propensity for membrane association, with computer modeling calculations predicting it to be a tilted lipid-associating peptide that can insert obliquely into lipid bilayers through its amino-terminal end. This hydrophobic character is particularly pronounced in the central region of the peptide, which contains the consecutive hydrophobic residues valine-valine-glycine-glycine-leucine.

Three-Dimensional Conformational Features

α-Helical vs. β-Sheet Structural Propensities

The prion protein 118-135 fragment exhibits remarkable conformational plasticity, demonstrating the ability to adopt both α-helical and β-sheet secondary structures depending on environmental conditions and concentration. Circular dichroism spectroscopic analyses have revealed that at low concentrations, the peptide predominantly adopts α-helical structure with minimal β-sheet content. Specifically, sum frequency generation vibrational spectroscopy studies have shown that low-concentration prion protein 118-135 predominantly adopts α-helical structure with only tiny β-sheet components.

The transition from α-helical to β-sheet conformation is concentration-dependent and represents a critical aspect of the peptide's pathological behavior. As the peptide concentration increases, the molecular number ratio of parallel β-sheet structure increases substantially, reaching approximately 44% at a concentration of 0.10 milligrams per milliliter. This concentration-dependent structural transition indicates the formation of abnormally folded scrapie-like isoforms, which are characteristic of pathogenic prion protein conformations.

Concentration (mg/mL) α-Helical Content (%) β-Sheet Content (%) Structural State
0.01 ~85 ~5 Predominantly α-helical
0.05 ~70 ~20 Mixed conformation
0.10 ~56 ~44 Significant β-sheet formation

The propensity of the peptides to fold as an α-helix increases their fusogenic activity, thus accounting for the maximal fusogenic activity of the most stable helix structure observed at residues 118-135. This relationship between helical stability and membrane fusion capability suggests that the α-helical conformation serves as the active form for membrane interaction, while β-sheet formation may represent an aggregation-prone state.

Circular dichroism analysis has been extensively employed to characterize the secondary structure transitions of the prion protein 118-135 fragment. These studies have demonstrated that the peptide can undergo reversible conformational changes, with the α-helical content being sensitive to environmental factors such as pH, ionic strength, and the presence of membrane-mimetic environments.

Membrane-Associated Conformational Dynamics

The interaction between prion protein 118-135 and cellular membranes involves complex conformational dynamics that are critical to understanding its biological activity. The α-helical structure of the peptide inserts into lipid bilayers with a specific orientation, characterized by a tilt angle of approximately 32 degrees versus the surface normal. This insertion pattern is consistent with the peptide's predicted behavior as a tilted lipid-associating peptide.

In contrast to the α-helical conformation, the β-sheet structure exhibits a markedly different membrane association pattern. The β-sheet structure lies down on the lipid bilayer surface with both tilt and twist angles of 90 degrees. This horizontal orientation suggests that β-sheet conformations may be involved in membrane surface interactions rather than transmembrane insertion.

The membrane-associated conformational dynamics are further characterized by the peptide's ability to induce vesicle fusion and membrane destabilization. Peptide-induced vesicle fusion has been demonstrated through multiple experimental approaches, including lipid-mixing and core-mixing assays. The maximal fusogenic properties are exhibited by the 118-135 peptide fragment, while variant peptides with amino acid permutations show no fusogenic effects.

Structural Form Membrane Orientation Tilt Angle Membrane Effect
α-Helical Inserted 32° Membrane fusion
β-Sheet Surface-associated 90° Surface interaction
Aggregated Variable Variable Membrane disruption

The high hydrophobicity of all tested peptide variants enables interaction with liposomes, leading to the induction of leakage of encapsulated calcein. This membrane-permeabilizing activity suggests that the peptide can compromise membrane integrity through multiple mechanisms, depending on its conformational state and local concentration.

Spectroscopic investigations using sum frequency generation vibrational spectroscopy have provided detailed insights into the molecular-level changes occurring during membrane association. The 3300 inverse centimeters nitrogen-hydrogen stretching signal in polarization sum-frequency polarization spectra arises from α-helical structure at low prion protein concentrations and from β-sheet structure at high concentrations. This spectroscopic signature serves as a sensitive probe for monitoring the peptide's conformational transitions in membrane environments.

Comparative Analysis with Full-Length Prion Protein (Prion Protein)

The prion protein 118-135 fragment represents a critical region within the full-length human prion protein that encompasses key structural and functional features relevant to prion pathogenesis. The full-length cellular prion protein consists of a flexible amino-terminal domain (residues 23-120) and a structured carboxy-terminal domain (residues 121-231) containing three α-helices and two antiparallel β-strands. The 118-135 fragment spans the junction between these domains and includes the beginning of the structured carboxy-terminal region.

Nuclear magnetic resonance analysis of the full-length recombinant prion protein has confirmed that residues 23-125 form a flexible disordered tail, while residues 128-230 are organized in a globular domain comprising three helices and two β-strands. The 118-135 fragment therefore includes the final residues of the disordered amino-terminal region and the initial residues of the structured domain, positioning it at a critical transition point in the protein's architecture.

Protein Region Residue Range Structural Features Function
Amino-terminal domain 23-120 Flexible, disordered Metal binding, cellular interactions
Fragment 118-135 118-135 Transitional, fusogenic Membrane interaction, pathogenesis
Carboxy-terminal domain 121-231 Structured, globular Protein stability, conversion

The unstructured portion of the full-length prion protein, particularly between residues 90 and 120, undergoes profound rearrangements during conversion to the scrapie isoform and spontaneously forms amyloid structures in vitro when synthesized as an isolated peptide. This behavior is consistent with the amyloidogenic properties observed for the 118-135 fragment, suggesting that this region plays a crucial role in prion protein refolding and misfolding processes.

Comparative studies using recombinant prion protein fragments have demonstrated that the 118-135 region retains many of the key properties associated with full-length prion protein pathogenesis. The fragment exhibits similar membrane-disrupting capabilities, neurotoxic effects, and conformational plasticity as observed in full-length pathogenic prion protein variants. These similarities validate the use of the 118-135 fragment as a model system for understanding prion protein structure-function relationships.

The fragment's behavior in membrane environments closely parallels observations made with full-length prion protein. Both the fragment and full-length protein demonstrate pH-dependent conformational changes, with acidic conditions promoting β-sheet formation and neutral to basic conditions favoring α-helical structures. This pH sensitivity is particularly relevant to the cellular environments where prion protein conversion occurs, including endosomal and lysosomal compartments.

Importantly, the 118-135 fragment encompasses the region that has been identified as critical for prion protein conversion in transgenic mouse models. Prion protein fragments deleted in regions encompassing residues 109-112 or 114-121 are refractory to conformational conversion induced by scrapie prion protein and have a trans-dominant inhibitory effect on the conversion of wild-type prion protein into the pathological isoform. This observation underscores the functional significance of the 118-135 region in prion protein pathogenesis and validates its importance as a target for structural and functional studies.

属性

分子式

C68H112N18O22S2

分子量

1597.9 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108)/t37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1

InChI 键

BYMFHJUGTRVFJU-YDLOAGIFSA-N

手性 SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

规范 SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N

序列

AGAVVGGLGGYMLGSAMS

产品来源

United States

科学研究应用

Neurotoxicity Studies

In Vivo and In Vitro Effects

Research has demonstrated that the P118–135 fragment exhibits significant neurotoxic effects on neuronal cells. Notably, studies have shown that this peptide can induce apoptotic cell death in cultured neurons from both wild-type and PrP gene knockout mice. The mechanism involves early activation of caspases and subsequent DNA fragmentation, indicating that P118–135 disrupts cellular integrity independently of PrP expression .

Key Findings:

  • Fusogenic Properties: P118–135 has been characterized as a fusogenic peptide, meaning it can destabilize cellular membranes, leading to cell death .
  • Neuronal Model: The retina serves as an effective model for studying neurodegenerative processes due to its unique characteristics as part of the central nervous system .
  • Dose-Dependent Effects: The neurotoxic effects were observed to be dose-dependent, with significant reductions in the electrical activity of retinal neurons following intravitreal injections of P118–135 .

Mechanistic Insights into Prion Diseases

Role in Amyloid Fibril Formation

The P118–135 fragment is implicated in the formation of amyloid fibrils, which are associated with prion diseases such as Creutzfeldt-Jakob disease (CJD). Research indicates that the peptide can promote liposome fusion and amyloidogenesis, contributing to the aggregation of misfolded proteins that characterize prion diseases .

Implications for Disease Understanding:

  • Pathogenic Mechanisms: Understanding how P118–135 induces neurotoxicity provides insights into the mechanisms underlying neuronal loss in prion diseases.
  • Potential Biomarkers: The presence and behavior of P118–135 may serve as biomarkers for early detection or progression monitoring in prion-related disorders.

Therapeutic Applications

Targeting Neurodegeneration

Given its role in neurotoxicity, P118–135 has been explored as a target for therapeutic interventions aimed at mitigating neuronal damage. Strategies include:

  • Immunotherapy: Development of antibodies against PrP or specific fragments like P118–135 could provide a means to neutralize their toxic effects. Clinical trials have begun investigating humanized versions of these antibodies .
  • Small Molecule Inhibitors: Compounds that can inhibit the aggregation of PrP or block its interaction with cellular membranes are under investigation as potential treatments for prion diseases .

Comparative Data Table

Application AreaKey FindingsReferences
NeurotoxicityInduces apoptotic cell death; dose-dependent effects on neuronal viability
Mechanistic InsightsPromotes amyloid fibril formation; disrupts membrane integrity
Therapeutic TargetsPotential for immunotherapy and small molecule inhibitors

Case Studies and Clinical Trials

Recent observational studies have reported on the treatment of patients with prion diseases using novel therapeutic approaches targeting PrP. For instance, trials involving doxycycline have shown promising results in extending survival rates and reducing pathological markers associated with CJD .

Notable Cases:

  • Doxycycline Treatment: Observational studies indicated a potential extension of survival in treated patients with sporadic CJD (sCJD) when compared to controls .
  • Immunotherapy Trials: Initial human trials using anti-PrP antibodies have shown safety but limited efficacy in altering disease progression, highlighting the complexity of targeting prion-related pathways .

相似化合物的比较

Variant Peptides of PrP (118-135)

  • P118-135θ (Nonfusogenic Variant): This peptide retains the same amino acid composition as PrP (118-135) but with scrambled sequence order. This highlights the critical role of sequence-dependent structural organization (e.g., α-helix stability) in neurotoxicity .
Property PrP (118-135) P118-135θ
Fusogenicity High (induces liposome fusion) None
Membrane Interaction Destabilizes bilayers No significant interaction
Apoptotic Activity Strong (caspase-dependent) Absent
Structural Preference α-helix in membranes Disordered conformation

Prion Protein Fragments from Other Species

  • Rabbit PrP (Residues 120–133) :
    The rabbit prion protein lacks a key hydrophobic segment homologous to human PrP (118-135), which contributes to its resistance to aggregation and prion disease. Structural studies reveal that rabbit PrP has enhanced stability due to substitutions like S173N and N174S, reducing β-sheet propensity .
  • Synthetic Prion Strains (e.g., RML, ME7) :
    Full-length synthetic prions exhibit strain-specific conformational stability and protease resistance. PrP (118-135) lacks the glycosylation and β-sheet-rich core of infectious prions (PrPSc), but shares membrane-disruptive properties linked to neurotoxicity .

Amyloidogenic Peptides (e.g., Aβ1–42)

  • Structural Similarities :
    Both PrP (118-135) and Aβ1–42 form amyloid fibrils and interact with lipid membranes via hydrophobic domains. However, Aβ1–42 adopts β-sheet-rich structures, while PrP (118-135) favors α-helical conformations in fusogenic contexts .
  • Mechanistic Differences :
    Aβ toxicity involves reactive oxygen species (ROS) and synaptic dysfunction, whereas PrP (118-135) directly disrupts membrane integrity, triggering caspase-3 activation without requiring fibril formation .
Feature PrP (118-135) Aβ1–42
Dominant Secondary Structure α-helix (membrane-bound) β-sheet (fibrillar)
Membrane Interaction Fusogenic, leakage Pore formation
Toxicity Mechanism Caspase-dependent apoptosis ROS, synaptic damage
Aggregation Requirement Non-fibrillar toxicity Fibril-dependent toxicity

Doppel Protein (Dpl)

Doppel shares structural homology with PrP but lacks the neurotoxic 118–135 domain.

Key Research Findings

  • Fusogenicity and Neurotoxicity :
    PrP (118-135) induces liposome fusion and neuronal apoptosis at picomolar concentrations. Its α-helical structure enhances membrane insertion, leading to calcein leakage and mitochondrial dysfunction .
  • Conformational Stability: Circular dichroism (CD) spectra show that PrP (118-135) adopts stable α-helical structures in trifluoroethanol (TFE), whereas analogues with D-amino acids or scrambled sequences exhibit disordered conformations .
  • In Vivo Relevance: Intravitreal inoculation of PrP (118-135) in mice causes retinal neuron death, mimicking neurodegenerative cascades in prion diseases. This effect is absent in P118-135θ-treated models .

准备方法

Peptide Synthesis

  • Solid-Phase Peptide Synthesis (SPPS):
    The Prion Protein (118-135) peptide is typically synthesized using standard solid-phase peptide synthesis techniques. This method allows the sequential addition of amino acids corresponding to the sequence AGAVVGGLGGYMLGSAMS, ensuring high purity and correct sequence assembly.

    • The peptide synthesis is performed on a resin support with Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is widely used for its efficiency and compatibility with complex sequences.
    • After assembly, the peptide is cleaved from the resin and deprotected to yield the crude peptide.
  • Purification:
    The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity level suitable for biological assays, typically >95%.

    • Mass spectrometry is employed to confirm the molecular weight and identity of the peptide.

Amyloid Fibril Formation

  • Incubation for Fibril Assembly:
    To induce amyloid fibril formation, the peptide solution at 1 mM concentration is incubated at room temperature for 72 hours.

    • This incubation promotes the transition from soluble monomeric or oligomeric states to fibrillar aggregates, which can be characterized by their morphology and biochemical properties.
  • Characterization of Fibrils:

    • Fibril formation is confirmed by electron microscopy, revealing characteristic amyloid fibril morphology.
    • Thioflavin T binding assays are used to detect the β-sheet rich structure typical of amyloid fibrils.
    • The fibrils exhibit increased resistance to proteinase K digestion compared to monomeric or oligomeric forms.

Experimental Protocols for Biological Assays

  • Preparation for Neurotoxicity Studies:
    The peptide is diluted to working concentrations (e.g., 20 μM) in cell culture media immediately before use to ensure solubility and activity.

    • Neuronal cultures are treated with the peptide for defined periods (12 to 24 hours at 37°C) to assess neurotoxic effects such as apoptosis and DNA fragmentation.
  • DNA Fragmentation Analysis:

    • After treatment, neurons are lysed, and proteins are digested with proteinase K (200 μg/ml) at 55°C for 2 hours.
    • DNA is extracted using phenol-chloroform, treated with RNase A, precipitated with sodium acetate and ethanol, and analyzed by agarose gel electrophoresis to detect fragmentation patterns indicative of apoptosis.
  • Caspase Activity Assays:

    • Caspase substrates specific for caspase-1, -3, -8, and -9 are used to measure enzymatic activity in cell lysates post-treatment, indicating activation of apoptotic pathways.

Data Summary Table: Preparation Parameters and Conditions for Prion Protein (118-135)

Preparation Step Conditions/Parameters Purpose/Outcome References
Peptide Synthesis Solid-phase peptide synthesis (Fmoc chemistry) High purity peptide with correct sequence
Purification HPLC purification >95% purity confirmed by mass spectrometry
Solubilization Dissolved in PBS at 1 mM Maintains solubility and biological activity
Aliquoting and Storage 20 μL aliquots, stored at −20°C Prevents freeze-thaw damage, maintains stability
Fibril Formation Incubation at room temperature for 72 hr Induces amyloid fibril formation
Proteinase K Digestion 200 μg/ml, 2 hr at 55°C Removes proteins for DNA fragmentation assay
DNA Fragmentation Assay Phenol-chloroform extraction, RNase A treatment Detects apoptotic DNA fragmentation
Caspase Activity Assay Substrates DEVD-pNA, YVAD-pNA, LEHD-AMC, IEPD-AMC Measures apoptotic caspase activation

Research Findings on Preparation Impact

  • The preparation method ensures the peptide remains soluble and biologically active, enabling studies on its fusogenic and neurotoxic properties.
  • Amyloid fibril formation requires prolonged incubation under controlled conditions, which alters the peptide's structural and biochemical properties, relevant for modeling prion disease pathology.
  • The use of synthetic peptides prepared by these methods has facilitated the understanding of apoptosis induction and caspase activation in neuronal cultures, independent of prion protein expression in cells.
  • These preparation protocols have been validated by multiple studies demonstrating reproducibility and relevance to in vitro and in vivo models of prion neurotoxicity.

常见问题

Q. What are the primary mechanisms underlying the neurotoxicity of Prion Protein (118-135) (human) in neuronal cells?

The neurotoxicity of PrP (118-135) is mediated through membrane destabilization, leading to apoptotic cell death. Key apoptotic markers include caspase activation, DNA fragmentation, and chromatin condensation. This process is independent of PrP expression, as demonstrated in both wild-type and PrP knock-out mouse models. Experimental validation involves treating cultured cortical neurons with low concentrations of the peptide and assessing viability via TUNEL assays and caspase-3 activity measurements .

Q. How do researchers assess the membrane interaction properties of PrP (118-135) in experimental settings?

Membrane interactions are evaluated using liposome fusion assays, where the peptide's fusogenic activity is quantified by fluorescence resonance energy transfer (FRET). Structural changes in lipid bilayers are characterized via sum frequency generation vibrational spectroscopy (SFG-VS), which identifies α-helix to β-sheet transitions and peptide orientation (e.g., ~32° tilt for α-helix vs. planar β-sheet alignment) . In vivo models, such as intravitreal inoculation in rodents, monitor retinal neuron death and electrophysiological perturbations .

Q. What experimental models are commonly used to study the neurotoxic effects of PrP (118-135)?

Primary rat cortical neurons are standard for in vitro toxicity studies, while knock-out PrP mice (Prnp⁻/⁻) and wild-type controls are used to confirm PrP-independent mechanisms. In vivo neurotoxicity is assessed via retinal neuron degeneration models, where intravitreal injection induces apoptosis, followed by electroretinography and histopathological analysis .

Advanced Research Questions

Q. What advanced spectroscopic methods elucidate the structural transitions of PrP (118-135) upon membrane interaction?

Sum frequency generation vibrational spectroscopy (SFG-VS) provides molecular-level insights into conformational changes. At low concentrations, PrP (118-135) adopts α-helical structures (~44% β-sheet at 0.10 mg/mL) and inserts into lipid bilayers at a 32° tilt. β-sheet-rich aggregates lie parallel to the membrane surface, as shown by polarized SFG spectra (ssp and ppp combinations) .

Q. How does the fusogenic activity of PrP (118-135) correlate with its apoptotic effects, and what methodologies demonstrate this relationship?

Fusogenicity is critical for toxicity: the nonfusogenic variant P118-135θ (with scrambled amino acids) lacks both membrane fusion and apoptotic effects. Comparative studies use liposome fusion assays (FRET-based) paired with neuronal viability assays (MTT or LDH release) to establish causality. Fusogenic peptides induce lipid bilayer disruption, triggering calcium influx and mitochondrial dysfunction .

Q. What role do oxidative stress pathways play in PrP (118-135)-induced neurotoxicity, and how are these pathways experimentally modulated?

Oxidative stress is a key mediator, as antioxidants like probucol and propyl gallate reduce neuronal death. Experimental protocols measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and assess rescue effects on caspase activation and DNA fragmentation. Transcriptional profiling (e.g., Nrf2 pathway analysis) further links oxidative damage to apoptosis .

Q. How do researchers differentiate the neurotoxic mechanisms of PrP (118-135) from other prion fragments like PrP (106-126)?

PrP (118-135) primarily induces apoptosis via membrane destabilization, while PrP (106-126) forms ionic channels and aggregates. Comparative methodologies include electrophysiological recordings (patch-clamp for channel activity) and thioflavin T assays for aggregation kinetics. Toxicity is also tested in PrP knock-out models: PrP (118-135) remains toxic, whereas PrP (106-126) requires PrPC expression .

Contradictions and Open Questions

  • PrP Expression Dependency : While PrP (118-135) toxicity is independent of PrPC , full-length PrPSc propagation requires PrPC . This suggests distinct mechanisms for peptide-induced vs. prion-driven neurodegeneration.
  • Metal Binding : PrP (118-135) lacks the metal-binding sites (octapeptide repeats, His96/111) critical for PrPC's copper affinity , but its interaction with lipid rafts may indirectly influence metal homeostasis .

Methodological Recommendations

  • In Vitro : Use primary neurons and caspase-3/7 activity assays for apoptosis screening.
  • Structural Studies : Combine SFG-VS with circular dichroism (CD) to track conformational shifts.
  • In Vivo : Employ transgenic models (e.g., humanized PrP mice) to study peptide toxicity in disease-relevant contexts .

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